4-(Methylamino)phenol sulfate
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H9NO4S |
|---|---|
Molecular Weight |
203.22 g/mol |
IUPAC Name |
[4-(methylamino)phenyl] hydrogen sulfate |
InChI |
InChI=1S/C7H9NO4S/c1-8-6-2-4-7(5-3-6)12-13(9,10)11/h2-5,8H,1H3,(H,9,10,11) |
InChI Key |
QMJDEXCUIQJLGO-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC=C(C=C1)OS(=O)(=O)O |
Origin of Product |
United States |
Synthetic Strategies and Methodologies for 4 Methylamino Phenol Sulfate
Industrial-Scale Preparation Pathways
For large-scale manufacturing, efficiency, cost-effectiveness, and yield are paramount. The primary industrial methods for producing 4-(methylamino)phenol (B85996), the precursor to its sulfate (B86663) salt, are centered around three main strategies.
Decarboxylation of N-(4-Hydroxyphenyl)glycine
A significant industrial synthesis route involves the decarboxylation of N-(4-hydroxyphenyl)glycine. nih.govwikipedia.org This process typically requires elevated temperatures to facilitate the removal of a carboxyl group as carbon dioxide. The reaction is often conducted in the presence of specific solvents, such as chlorobenzene-cyclohexanone or an aliphatic ketone, to control the reaction environment and optimize the yield of the desired product, N-methylaminophenol. nih.gov
Methylation of 4-Aminophenol (B1666318)
Another common industrial method is the direct methylation of 4-aminophenol. nih.gov This pathway involves introducing a methyl group to the nitrogen atom of the amino group on the phenol (B47542) ring. The reaction can be performed on precursors like p-aminophenol hydrochloride. nih.gov Following the methylation step, the resulting N-methyl-p-aminophenol is typically neutralized with sulfuric acid to produce the more stable 4-(methylamino)phenol sulfate salt.
Reactions Involving Methylamine (B109427) with Substituted Phenols
Industrial synthesis also utilizes reactions where methylamine is combined with appropriately substituted phenols. nih.gov Two notable examples of this approach include:
Reaction with Hydroquinone (B1673460): This method involves heating hydroquinone with an alcoholic solution of methylamine at high temperatures, typically between 200-250 °C, to yield 4-(methylamino)phenol. nih.gov
Reaction with 4-Chlorophenol (B41353): Alternatively, 4-chlorophenol can be heated with an aqueous solution of methylamine. nih.gov This reaction is generally conducted at a lower temperature of around 135 °C and is facilitated by the presence of a copper sulfate catalyst. nih.gov
Laboratory-Scale Synthetic Approaches
In a laboratory setting, different priorities such as procedural simplicity, reaction speed, and the study of reaction mechanisms come to the forefront. Synthetic approaches on this scale often explore novel catalysts and solvent systems.
Decomposition of p-Hydroxyphenylglycine in Phenolic Solvents
A well-documented laboratory approach is the thermal decomposition of p-hydroxyphenylglycine to produce N-monomethyl-p-aminophenol. google.comgoogle.com This decarboxylation is effectively carried out by heating the reactant in a high-boiling point, inert organic solvent that also acts as a protective medium. google.comgoogle.com Phenolic solvents, such as phenol itself or cresylic acid, are particularly suitable for this purpose as they are effective solvents for both the starting material and the product. google.comgoogle.com The reaction is typically performed at temperatures between 160 °C and 180 °C. google.com
Influence of Catalytic Agents and Reaction Environment on Yield and Selectivity
| Solvent | Catalyst | Temperature | Reaction Time |
|---|---|---|---|
| Phenol | None | 160 °C | 2-3 hours |
| Phenol | Benzaldehyde | 160 °C | 10-15 minutes |
| Cyclohexanol | None | 160 °C | 4-5 hours |
| Cyclohexanol | Benzaldehyde | 150-160 °C | ~15 minutes |
Other catalytic systems have been developed to accelerate the methylation of aminophenols. An environmentally favorable approach utilizes dimethyl carbonate (DMC) as a methylating agent, which is non-toxic and easily recoverable. google.comjustia.com This process is accelerated by catalysts such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and can achieve high conversion rates of 97-100%. justia.com
| Reactant | Methylating Agent | Catalyst/Conditions | Key Finding | Reference |
|---|---|---|---|---|
| p-Aminophenol | Dimethyl Carbonate (DMC) | 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) | High conversion (97-100%) with an environmentally friendly reagent. | justia.com |
| p-Aminophenol | Dimethyl Carbonate (DMC) | Cu-Zr bimetallic nanoparticles | Achieved 63.7% selectivity for the monomethylated product. | nih.gov |
Chemoenzymatic Methods for Analogous Sulfated Phenols
Chemoenzymatic synthesis offers a powerful and selective alternative to purely chemical methods for the sulfation of phenolic compounds. This approach leverages the high specificity of enzymes to catalyze the transfer of a sulfonate group to a phenolic hydroxyl group, often under mild reaction conditions. This section will detail the key components and findings related to the chemoenzymatic synthesis of sulfated phenols analogous to this compound.
A prevalent strategy in chemoenzymatic sulfation involves the use of bacterial aryl sulfotransferases (ASTs). nih.govmdpi.com Unlike mammalian sulfotransferases (SULTs) that typically require the expensive and unstable cofactor 3'-phosphoadenosine-5'-phosphosulfate (PAPS), many bacterial ASTs can utilize more stable and cost-effective sulfate donors, such as p-nitrophenyl sulfate (p-NPS). nih.govresearchgate.net This makes the process more amenable to scalable synthesis. The general enzymatic reaction involves the transfer of the sulfate group from the donor molecule to the phenolic acceptor, catalyzed by the AST.
Several bacterial sources of ASTs have been explored for their synthetic utility. Notably, the aryl sulfotransferase from Desulfitobacterium hafniense has been widely employed for the sulfation of a variety of phenolic compounds, including phenolic acids, flavonoids, and other polyphenols. nih.govnih.govmdpi.com Another AST, sourced from Clostridium innocuum, has also demonstrated broad substrate specificity, effectively sulfating various phenols, quinones, and flavonoids. nih.gov
The chemoenzymatic approach has been successfully applied to a range of phenolic substrates, demonstrating the versatility of these biocatalysts. For instance, natural olive oil phenols like tyrosol and hydroxytyrosol (B1673988) have been efficiently sulfated using the AST from Desulfitobacterium hafniense. nih.gov Similarly, various phenolic acids have been targeted for sulfation. nih.govnih.gov Interestingly, studies have shown that the success of enzymatic sulfation can be substrate-dependent; for example, while dihydroxyphenolic acids were successfully sulfated, the enzymatic reaction with monohydroxyphenolic acids was less effective, potentially due to enzyme inhibition. nih.govnih.gov
The regioselectivity of enzymatic sulfation is a key advantage. For example, in the sulfation of quercetin (B1663063), which possesses multiple hydroxyl groups, the AST from Desulfitobacterium hafniense primarily catalyzes sulfation at the 4'-position. researchgate.net This selectivity minimizes the need for complex protection and deprotection steps that are often required in traditional chemical synthesis.
Research has also explored the optimization of reaction conditions to enhance yields. Arylsulfotransferases have been shown to tolerate the presence of polar cosolvents like dimethyl formamide, acetonitrile, and methanol (B129727) at low concentrations (around 10 vol%), although higher concentrations can lead to a significant loss of activity. nih.gov
The following tables summarize key research findings in the chemoenzymatic sulfation of various phenolic compounds analogous to this compound.
Table 1: Aryl Sulfotransferases Used in the Synthesis of Analogous Sulfated Phenols
| Enzyme Source | Substrate(s) | Sulfate Donor | Key Findings |
| Desulfitobacterium hafniense | Phenolic acids (e.g., 3,4-dihydroxyphenylacetic acid, 3,4-dihydroxyphenylpropionic acid) | p-Nitrophenyl sulfate (p-NPS) | Successful sulfation of dihydroxyphenolic acids. nih.govnih.gov |
| Desulfitobacterium hafniense | Olive oil phenols (tyrosol, hydroxytyrosol) | p-Nitrophenyl sulfate (p-NPS) | Convenient and scalable one-pot synthesis of monosulfated products. nih.gov |
| Desulfitobacterium hafniense | Flavonoids (e.g., quercetin, phloretin), p-coumaric acid, resveratrol | p-Nitrophenyl sulfate (p-NPS) | Demonstrates regioselectivity, for instance, primarily sulfating quercetin at the 4'-position. researchgate.net |
| Clostridium innocuum | Various phenols, quinones, flavonoids | p-Nitrophenyl sulfate (p-NPS) | Broad substrate specificity and tolerance to low concentrations of polar cosolvents. nih.gov |
| Desulfofalx alkaliphile and Campylobacter fetus | Flavonoids (e.g., kaempferol, luteolin) and phenolic acids | p-Nitrophenyl sulfate (p-NPS) | High efficiency in the sulfation of tested polyphenols. acs.orgnih.gov |
Table 2: Examples of Chemoenzymatically Synthesized Sulfated Phenols
| Phenolic Substrate | Enzyme | Product(s) | Reference |
| 3,4-Dihydroxyphenylacetic acid (DHPA) | Aryl sulfotransferase from D. hafniense | DHPA sulfates | nih.gov |
| 3,4-Dihydroxyphenylpropionic acid (DHPP) | Aryl sulfotransferase from D. hafniense | DHPP sulfates | nih.gov |
| Tyrosol | Aryl sulfotransferase from D. hafniense | Tyrosol monosulfate | nih.gov |
| Hydroxytyrosol | Aryl sulfotransferase from D. hafniense | Hydroxytyrosol monosulfate | nih.gov |
| p-Coumaric acid | Aryl sulfotransferase from D. hafniense | p-Coumaric acid sulfate | researchgate.net |
| Resveratrol | Aryl sulfotransferase from D. hafniense | Resveratrol 3-sulfate, 3,4'-disulfate, 3,4',5-trisulfate | researchgate.net |
| Quercetin | Aryl sulfotransferase from D. hafniense | Primarily Quercetin 4'-sulfate | researchgate.net |
| 4-Methylcatechol | Aryl sulfotransferase from D. hafniense | 4-Methylcatechol-1-O-sulfate and 4-Methylcatechol-2-O-sulfate | mdpi.com |
Chemical Reactivity and Transformation Mechanisms of 4 Methylamino Phenol Sulfate
Redox Chemistry and Reducing Agent Properties
4-(Methylamino)phenol (B85996) sulfate (B86663), also known as Metol (B52040), is a substituted phenol (B47542) that functions as an aromatic reducing agent. sigmaaldrich.comsigmaaldrich.com Its utility as a reductant is prominent in applications such as monochrome photographic development and the synthesis of silver nanomaterials. sigmaaldrich.comsigmaaldrich.comfishersci.co.ukfishersci.ca The reducing power of this compound stems from the electron-rich aminophenol structure, which readily undergoes oxidation.
The function of 4-(methylamino)phenol sulfate as a reducing agent is predicated on its ability to donate electrons to an oxidizing agent. The mechanism of this process is rooted in the principles of dissociative electron transfer (DET), where the transfer of an electron is coupled with a bond-breaking event. researchgate.net In the context of 4-(methylamino)phenol, the initial step involves the transfer of a single electron and a proton from the phenol moiety. This oxidation process generates a resonance-stabilized N-methyl-semiquinoneimine free radical.
The specific pathway of electron transfer, whether it occurs in a single concerted step or a stepwise fashion, can be influenced by the nature of the substrate being reduced. researchgate.net For instance, in the reduction of organic halides, both mechanisms are possible. researchgate.net The electrochemical oxidation of this compound has been studied, revealing that its electrochemical responses are significantly enhanced on modified electrodes due to large surface area and fast electron transfer rates. researchgate.net
The reductive capacity of this compound can be precisely quantified through established analytical techniques such as titration. A common method involves the oxidation of the compound with a standardized solution of an oxidizing agent, such as ceric ammonium (B1175870) sulfate, in the presence of an indicator. acs.org The endpoint, signifying the complete oxidation of the this compound, is marked by a distinct color change of the indicator. acs.org This allows for the calculation of the assay value, which represents the purity of the substance in terms of its reductive power. acs.org
| Parameter | Description |
|---|---|
| Titrant | 0.1 N Ceric ammonium sulfate ((NH₄)₄Ce(SO₄)₄·2H₂O) |
| Analyte | Approximately 250 mg of this compound |
| Indicator | 0.025 M Ferroin (B110374) indicator solution |
| Medium | Aqueous solution containing 0.1 N sulfuric acid (H₂SO₄) |
| Endpoint | A light green color that persists for 15 seconds |
| Stoichiometric Equivalence | 1 mL of 0.1 N ceric ammonium sulfate corresponds to 0.00861 g of (CH₃NHC₆H₄OH)₂·H₂SO₄ |
Electrochemical methods also provide a quantitative assessment of the compound's redox properties. Studies using cyclic voltammetry on modified electrodes have been employed to determine key electrochemical parameters for the electrooxidation of this compound. researchgate.net These parameters offer insight into the kinetics and thermodynamics of the electron transfer process.
| Electrochemical Parameter | Symbol | Calculated Value |
|---|---|---|
| Charge Transfer Coefficient | α | 0.51 |
| Number of Electrons Transferred | n | 0.91 (approximated as 1 for the initial step) |
| Standard Electrode Reaction Rate Constant | kₛ | 0.92 s⁻¹ |
| Apparent Diffusion Coefficient | D | 7.06 × 10⁻⁵ cm²/s |
Oxidative Coupling Reactions
Oxidative coupling is a significant reaction class for phenols and their derivatives, including this compound. nih.govrsc.org This process typically involves the oxidation of the phenol to a reactive intermediate, which then couples with another molecule. nih.gov These reactions are fundamental to the development of novel biomaterials and are widely used in analytical chemistry for the spectrophotometric determination of various compounds due to the formation of intensely colored products. nih.govnih.gov
Phloroglucinol (B13840), a 1,3,5-trihydroxybenzene, is an electron-rich aromatic compound that can act as a potent coupling agent. While phloroglucinol itself is not a direct substrate for enzymes like polyphenol oxidase, it readily reacts with quinone species generated from the oxidation of other phenols. nih.gov The reaction pathway between this compound and phloroglucinol involves an initial oxidation step.
First, 4-(methylamino)phenol is oxidized, typically by an oxidizing agent or electrochemically, to form the N-methyl-1,4-benzoquinoneimine intermediate. This quinoneimine is a strong electrophile. Subsequently, the nucleophilic phloroglucinol molecule attacks the electrophilic ring of the quinoneimine. This is a non-enzymatic reaction that results in the formation of a new carbon-carbon bond, coupling the two aromatic rings. nih.gov The reaction between 4-methyl-o-quinone (a related oxidized species) and phloroglucinol is known to produce products with intense red or red-brown coloration. nih.gov The oxidation of phloroglucinol itself is a pH-dependent process that can proceed through different mechanisms, such as proton-coupled electron transfer (PCET) or sequential proton-loss electron transfer (SPLET). nih.gov
The oxidation of 4-(methylamino)phenol results in the formation of its corresponding quinoneimine, N-methyl-1,4-benzoquinoneimine. ebi.ac.uk This transformation involves the removal of two electrons and two protons from the parent molecule. The resulting N-methyl-1,4-benzoquinoneimine is a key reactive intermediate in the chemistry of this compound.
Quinoneimines are a class of compounds characterized by a quinone skeleton where one of the carbonyl oxygens is replaced by a nitrogen group. They are highly reactive due to the electrophilicity of the ring carbons, particularly those in conjugation with the electron-withdrawing groups. This makes them susceptible to nucleophilic attack, often leading to 1,4-addition or Michael-type addition reactions. researchgate.net The attack of a nucleophile on the quinoneimine ring leads to re-aromatization of the system, which is a strong thermodynamic driving force for the reaction. The reactivity of quinoneimines is harnessed in various synthetic applications, including domino annulation reactions for the construction of complex nitrogen-containing heterocyclic compounds. mdpi.com
A significant outcome of the oxidative coupling of this compound with other aromatic compounds is the generation of chromophores. A chromophore is a part of a molecule responsible for its color, which arises from the absorption of light in the visible spectrum. The formation of these colored products is the basis for numerous spectrophotometric methods of analysis. nih.govresearchgate.netresearchgate.net
When the N-methyl-1,4-benzoquinoneimine intermediate couples with a molecule like phloroglucinol, the resulting product has a more extended system of conjugated double bonds than either of the starting reactants. This extension of the π-electron system lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Consequently, the molecule absorbs light at longer wavelengths, shifting the absorption maximum (λmax) into the visible region of the electromagnetic spectrum. nih.gov
This principle is widely applied in analytical chemistry. For example, a method for determining the drug Tenoxicam involves its charge transfer interaction with this compound in the presence of potassium persulfate as an oxidant. researchgate.net The reaction forms a colored product with a maximum absorbance at 530 nm, allowing for the quantitative determination of the drug. researchgate.net Similarly, p-aminophenol (the unmethylated analogue) is used in a quantitative assay where it undergoes oxidative coupling with xylenol to form a stable chromophore. nih.gov
| Reactants | Oxidizing Agent | Resulting Product Type | Observed Property | Reference |
|---|---|---|---|---|
| This compound + Tenoxicam | Potassium persulfate | Charge-transfer complex | Colored product with λmax at 530 nm | researchgate.net |
| p-Aminophenol + Xylenol | Sodium periodate | Coupled dye | Stable colored product | nih.gov |
| 4-Methyl-o-quinone + Phloroglucinol | (Formed from 4-methylcatechol) | Coupled phenol adduct | Intense red or red-brown color | nih.gov |
Derivatization Chemistry
The chemical architecture of this compound, featuring a reactive phenol and a secondary amine, makes it a valuable precursor for the synthesis of more complex molecules. These functional groups serve as handles for derivatization, allowing for the construction of compounds with specific, targeted properties such as fluorescence or bioactivity.
Synthesis of Fluorescent Sensor Derivatives
While specific examples detailing the synthesis of fluorescent sensors directly from this compound are not extensively documented in readily available literature, the compound possesses the necessary functional groups for such transformations. The phenolic hydroxyl and the secondary amino groups are both common reaction sites for coupling with fluorophores.
Organic fluorescent materials are widely used as chemical sensors due to their flexible synthesis and high sensitivity. ethz.ch The development of these sensors often involves conjugating a recognition unit (a group that interacts with the target analyte) with a signaling unit (a fluorophore). The phenol and amine moieties in 4-(Methylamino)phenol can act as the recognition unit or as a reactive site to attach a fluorophore.
Potential derivatization strategies could include:
Etherification or Esterification: The phenolic hydroxyl group can be reacted with fluorophores containing good leaving groups, such as chloromethyl or sulfonyl chloride derivatives (e.g., dansyl chloride, coumarin-6-sulfonyl chloride), to form stable ether or ester linkages. scirp.org
Acylation or Alkylation: The secondary amine is nucleophilic and can be acylated with fluorophore-containing acyl chlorides or activated esters. This reaction would form a stable amide bond, linking the 4-aminophenol (B1666318) backbone to a fluorescent moiety. Pre-column derivatization with fluorescent reagents is a common strategy to enhance detection sensitivity in analytical methods like HPLC. nih.govmdpi.com
These general pathways represent plausible methods for converting this compound into fluorescent derivatives for sensing applications, leveraging established chemistries for modifying phenolic and amine compounds.
Pathways to Bioactive Analogs as Synthetic Intermediates
This compound serves as a key building block in the synthesis of various bioactive compounds. Its utility as a synthetic intermediate is well-established for creating analogs with potential therapeutic applications, particularly in oncology.
Arylidene Amino Azolones: The base form of the compound, 4-Hydroxy-N-methylaniline, is utilized as a synthetic intermediate to synthesize arylidene amino azolones. cymitquimica.comchemicalbook.com These resulting compounds have been evaluated for their anticancer activity. chemicalbook.comnih.govchemicalbook.comottokemi.com The synthesis pathway typically involves leveraging the amine functionality of the 4-(methylamino)phenol core structure to build the azolone heterocycle.
N-(4-hydroxyphenyl)retinamide (Fenretinide) Analogs: The compound is also used to prepare analogs of N-(4-hydroxyphenyl)retinamide (Fenretinide). ottokemi.com Fenretinide is a synthetic retinoid known for its chemopreventive, anti-proliferative, and apoptosis-inducing activities. ottokemi.comnih.govnih.gov By using 4-(methylamino)phenol as a starting material, chemists can create structural variants of fenretinide, aiming to enhance its efficacy or modify its pharmacokinetic profile.
Acid-Base Equilibria and Protonation States
Ionization Constants of the Amine and Hydroxyl Functional Groups
The two key functional groups that participate in acid-base equilibria are the secondary amine and the phenolic hydroxyl group. Each is associated with a specific ionization constant (pKa), which is the pH at which the group is 50% protonated and 50% deprotonated. While experimentally determined pKa values for this specific molecule can vary slightly with conditions, they can be estimated based on similar chemical structures.
Amine Group: The secondary amine group is basic and will be protonated at acidic pH. The pKa value refers to the dissociation of its conjugate acid, the N-methylanilinium ion. For N-methylaniline, this pKa is approximately 4.85.
Hydroxyl Group: The phenolic hydroxyl group is weakly acidic and will lose its proton at alkaline pH. The pKa for phenols is typically around 10.
| Functional Group | Equilibrium Reaction | Approximate pKa |
|---|---|---|
| N-Methylanilinium (Conjugate Acid) | C₇H₈NH₂O⁺ ⇌ C₇H₉NO + H⁺ | ~4.85 |
| Phenolic Hydroxyl | C₇H₉NO ⇌ C₇H₈NO⁻ + H⁺ | ~10.0 |
pH-Dependent Chemical Reactivity and Solubility Profiles
The protonation state of 4-(Methylamino)phenol, as determined by the solution pH, directly influences its physical and chemical properties. As a sulfate salt, the compound is generally soluble in water. solubilityofthings.comfishersci.co.uk In aqueous solution, it behaves as an acid, yielding solutions with a pH below 7.0. nih.gov A solution of 50 g/L in water exhibits a pH in the range of 3.5-4.5. sigmaaldrich.com
The reactivity and solubility profile can be summarized across different pH ranges:
| pH Range | Dominant Species | Expected Solubility | Chemical Reactivity Profile |
|---|---|---|---|
| Strongly Acidic (pH < 4) | Cationic (Protonated Amine, Neutral Hydroxyl) | High | Amine group is non-nucleophilic. Aromatic ring is deactivated towards electrophilic substitution. |
| Weakly Acidic to Neutral (pH 5-9) | Neutral (Deprotonated Amine, Neutral Hydroxyl) | Lower | Amine group is nucleophilic. Aromatic ring is activated by both -NHCH₃ and -OH groups, making it susceptible to electrophilic substitution. |
| Alkaline (pH > 10) | Anionic (Deprotonated Amine, Deprotonated Hydroxyl - Phenoxide) | High | Phenoxide is a very strong activating group for electrophilic substitution and a strong nucleophile for reactions like etherification. |
This pH-dependent behavior is crucial for its application in chemical synthesis, where controlling the pH can selectively activate or deactivate certain parts of the molecule to guide reactions toward the desired product.
Advanced Analytical Characterization Techniques for 4 Methylamino Phenol Sulfate
Spectroscopic Methodologies
Spectroscopic techniques are instrumental in elucidating the molecular structure and quantifying the concentration of 4-(Methylamino)phenol (B85996) sulfate (B86663). These methods rely on the interaction of electromagnetic radiation with the molecule to generate spectra that are unique to its chemical composition and structure.
UV-Visible (UV-Vis) spectrophotometry is a versatile and widely used technique for the quantitative analysis of compounds that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. upi.eduufrgs.br The quantitative determination is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. researchgate.netrepligen.com
For the quantitative analysis of 4-(Methylamino)phenol sulfate, a solution of the compound is prepared in a suitable solvent that is transparent in the UV region, such as water, methanol (B129727), or ethanol. upi.edu The UV-Vis spectrum is then recorded to determine the wavelength of maximum absorbance (λmax). A calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations at the λmax. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating the value from the calibration curve.
Table 1: Example Calibration Data for Quantitative Analysis of this compound using UV-Vis Spectrophotometry This is a representative table. Actual values may vary based on experimental conditions.
| Concentration (µg/mL) | Absorbance at λmax |
|---|---|
| 5 | 0.152 |
| 10 | 0.305 |
| 20 | 0.610 |
| 30 | 0.915 |
| 40 | 1.220 |
Furthermore, UV-Vis spectrophotometry is an effective tool for monitoring the progress of chemical reactions involving this compound. nih.govthermofisher.com By continuously measuring the absorbance at the λmax of either the reactant or a product, the change in concentration over time can be tracked. thermofisher.commdpi.com This allows for the determination of reaction kinetics, including the rate constant and the order of the reaction. thermofisher.com For instance, in an oxidation reaction of this compound, the disappearance of its characteristic absorbance peak or the appearance of a new peak corresponding to the oxidation product can be monitored to understand the reaction dynamics. researchgate.net
Vibrational spectroscopy, which includes Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides detailed information about the molecular structure and functional groups present in this compound. acs.org
FT-IR spectroscopy measures the absorption of infrared radiation by the molecule, which causes vibrations of the chemical bonds. nih.gov The resulting FT-IR spectrum displays absorption bands at specific wavenumbers corresponding to the vibrational frequencies of different functional groups. For this compound, characteristic peaks for the O-H stretch of the phenolic group, the N-H stretch of the secondary amine, the C-H stretches of the aromatic ring and the methyl group, and the S=O stretches of the sulfate group can be identified. nih.govchemicalbook.com The KBr-pellet technique is a common method for preparing solid samples for FT-IR analysis. nih.gov
Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light, usually from a laser source. acs.org The scattered light results in a Raman spectrum with peaks that also correspond to the vibrational modes of the molecule. While FT-IR is particularly sensitive to polar functional groups, Raman spectroscopy is often more effective for analyzing non-polar bonds and symmetric vibrations. The combination of both techniques provides a comprehensive vibrational analysis for unambiguous structural elucidation. acs.org
Table 2: Characteristic Vibrational Frequencies for this compound This is a representative table. Actual peak positions may vary.
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| Phenolic O-H | Stretching | 3200-3600 |
| Amine N-H | Stretching | 3300-3500 |
| Aromatic C-H | Stretching | 3000-3100 |
| Methyl C-H | Stretching | 2850-2960 |
| Aromatic C=C | Stretching | 1450-1600 |
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive analytical technique used to determine the elemental composition, empirical formula, and chemical and electronic state of the elements within a material. monash.edu When a sample of this compound is irradiated with a focused beam of X-rays, core electrons are ejected from the atoms on the surface. monash.edu The kinetic energy of these photoelectrons is measured, and from this, the binding energy of the electrons can be calculated. Each element has a unique set of binding energies, allowing for elemental identification.
High-resolution XPS spectra of the C 1s, N 1s, O 1s, and S 2p regions can provide information about the chemical environment of these atoms. For example, the C 1s spectrum can be deconvoluted to identify carbons in different functional groups, such as the aromatic ring, the methyl group, and the carbon bonded to the hydroxyl and amino groups. The N 1s spectrum confirms the presence of the methylamino group, while the O 1s spectrum can distinguish between the oxygen in the phenolic hydroxyl group and the sulfate group. The S 2p spectrum is characteristic of the sulfate counter-ion. This level of detail is crucial for confirming the purity and chemical state of the compound's surface. acs.org
Table 3: Expected Core Level Binding Energies for this compound from XPS This is a representative table. Actual binding energies can vary based on the instrument and sample charging.
| Element | Core Level | Expected Binding Energy (eV) | Inferred Chemical State |
|---|---|---|---|
| Carbon | C 1s | ~284.8 | Aromatic C-C, C-H |
| ~286.0 | C-N, C-O | ||
| Nitrogen | N 1s | ~400.0 | -NH(CH₃) |
| Oxygen | O 1s | ~532.5 | C-OH |
| ~531.5 | SO₄²⁻ |
Electrochemical Characterization
Electrochemical techniques are powerful tools for investigating the redox properties of this compound and for developing sensitive analytical methods for its detection.
Cyclic Voltammetry (CV) is a widely used electrochemical technique to study the redox behavior of electroactive species. nih.govresearchgate.net In a CV experiment, the potential of a working electrode is swept linearly versus time between two vertex potentials, and the resulting current is measured. The resulting plot of current versus potential, known as a cyclic voltammogram, provides information about the oxidation and reduction processes of the analyte.
For this compound, CV can be used to investigate its oxidation mechanism. researchgate.net A distinct anodic (oxidation) peak is typically observed, corresponding to the oxidation of the aminophenol moiety. researchgate.net The potential at which this peak occurs provides information about the ease of oxidation. By varying the scan rate, information about the reversibility and kinetics of the electron transfer process can be obtained. The electrochemical behavior can be studied using various modified electrodes to enhance the signal and investigate catalytic effects. researchgate.net
Table 4: Typical Parameters and Observations in Cyclic Voltammetry of this compound
| Parameter | Typical Value/Range | Observation |
|---|---|---|
| Working Electrode | Glassy Carbon, Modified Electrodes | Provides the surface for the redox reaction. |
| Supporting Electrolyte | Phosphate (B84403) Buffer Solution | Maintains ionic strength and controls pH. |
| Scan Rate | 10 - 200 mV/s | Affects the peak current and shape, used to study reaction kinetics. |
| Anodic Peak Potential (Epa) | Dependent on pH and electrode | Potential at which oxidation occurs. researchgate.net |
Differential Pulsed Voltammetry (DPV) is a more sensitive electrochemical technique compared to CV and is often employed for quantitative analysis and sensing applications. nih.govmdpi.combiologic.net DPV uses a series of potential pulses superimposed on a linearly increasing potential ramp. The current is measured just before and at the end of each pulse, and the difference in current is plotted against the potential. This method effectively minimizes the contribution of the non-faradaic (capacitive) current, leading to a higher signal-to-noise ratio and lower detection limits. nih.govbiologic.net
DPV has been successfully applied to the development of electrochemical sensors for the sensitive detection of this compound (metol). acs.orgresearchgate.net These sensors often utilize chemically modified electrodes to enhance selectivity and sensitivity. acs.orgresearchgate.net The peak current in the DPV voltammogram is directly proportional to the concentration of this compound over a certain range. This relationship allows for the creation of calibration plots for quantitative measurements in various samples, including environmental water samples. researchgate.net
Table 5: Performance Characteristics of DPV-based Sensors for this compound This table summarizes findings from various research studies.
| Electrode Modification | Linear Range (µM) | Limit of Detection (LOD) (nM) | Reference |
|---|---|---|---|
| LiCoO₂ nanospheres | 0.006 - 0.8 | 2 | researchgate.net |
| ZnO/2D-BCN | 0.039 - 1617 | 8.6 | acs.org |
Electrochemical Impedance Spectroscopy (EIS) for Electrode Interface Analysis
Electrochemical Impedance Spectroscopy (EIS) is a powerful, non-invasive technique used to probe the intricate processes occurring at the electrode-electrolyte interface. mdpi.com By applying a small amplitude AC voltage over a wide range of frequencies, the impedance of the electrochemical system can be measured. youtube.com This allows for the characterization of the electrical double layer, charge transfer resistance, and diffusion processes. mtak.hu
While specific EIS studies on this compound are not extensively documented in publicly available literature, the principles of EIS can be applied to understand its interfacial behavior. For instance, in a system where this compound is undergoing electrochemical reactions, EIS could be used to model the interface with an equivalent circuit. This model would help in quantifying the properties of the electrode surface, such as the double-layer capacitance and the charge transfer resistance, which are influenced by the adsorption and reaction of the this compound molecules. nih.gov The analysis of the impedance spectra, often visualized as Nyquist or Bode plots, can reveal changes in the electrode interface due to the formation of product layers or the adsorption of intermediates, providing valuable insights into the kinetics of the electrochemical processes.
Elucidation of Electrocatalytic Mechanisms
The electrochemical oxidation of this compound (also known as metol) is a key process in its application and degradation. Understanding the mechanism of this process is crucial for optimizing its use and for developing effective remediation strategies for its byproducts. Studies on the electrooxidation of p-aminophenol and its derivatives, including metol (B52040), have provided significant insights into their reaction pathways. researchgate.netacs.orgstackexchange.com
The electrocatalytic oxidation of this compound typically involves the transfer of electrons and protons. Research on a LiCoO2 nanosphere modified electrode demonstrated that the electrooxidation of metol is significantly enhanced, indicating a strong electrocatalytic effect. researchgate.net Through techniques like cyclic voltammetry, key electrochemical parameters for the electrooxidation of metol have been determined. researchgate.net
| Electrochemical Parameter | Value |
| Charge transfer coefficient (α) | 0.51 |
| Number of electrons transferred (n) | 0.91 |
| Standard electrode reaction rate constant (kₛ) | 0.92 s⁻¹ |
| Apparent diffusion coefficient (D) | 7.06 × 10⁻⁵ cm²/s |
These parameters suggest a quasi-reversible, diffusion-controlled electrochemical process. The mechanism is believed to proceed through the formation of a quinoneimine intermediate, which can then undergo further reactions such as hydrolysis to form p-benzoquinone. researchgate.net The presence of different substituents on the amine group and the pH of the solution can significantly influence the reaction rates and the stability of the intermediates. researchgate.net The study of p-substituted phenol (B47542) oxidation at reactive electrochemical membranes further supports that the mechanism can shift from a one-electron transfer reaction leading to polymerization to a two-electron transfer reaction forming non-adsorbing products like p-benzoquinone, depending on the anodic potential. nih.gov
Chromatographic Separation Techniques
Chromatographic methods are indispensable for the analysis of this compound, enabling its separation from impurities and reaction products with high resolution.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment and quantification of this compound. avantorsciences.com It is widely used in quality control, particularly in the analysis of photographic developers where metol is a key component alongside other compounds like hydroquinone (B1673460). oup.comoup.com
Several HPLC methods have been developed for the analysis of this compound and related aminophenol isomers. nih.govrsc.org A common approach involves reversed-phase chromatography, where a nonpolar stationary phase is used with a polar mobile phase. For instance, a C18 column is frequently employed for the separation of 4-aminophenol (B1666318) and related compounds. researchgate.net
| HPLC Method Parameters for Aminophenol Analysis | |
| Stationary Phase | C18, end-capped (250 × 4.6) mm, 5µm |
| Mobile Phase | 5mM octane-1-sulfonic acid sodium salt in water (pH=2.70 with OPA) and Methanol (60/40) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 210 nm |
This table is based on a method developed for a mixture including 4-aminophenol, demonstrating typical parameters that could be adapted for this compound. researchgate.net The purity of this compound is often specified as ≥98.0% as determined by HPLC. avantorsciences.com
Ion Chromatography (IC) is a powerful technique for the determination of ionic species in a sample. carleton.edu While direct applications for the reaction products of this compound are not extensively detailed, the principles of IC make it a highly suitable method for analyzing potential ionic byproducts of its synthesis, degradation, or electrochemical reactions. researchgate.netthermofisher.com
For example, during the synthesis or degradation of this compound, inorganic ions such as sulfate (SO₄²⁻) and chloride (Cl⁻) may be present as impurities or counter-ions. thermofisher.com IC with suppressed conductivity detection is a standard method for the quantification of these anions. thermofisher.com Furthermore, the oxidation of this compound can lead to the formation of various organic acids as the aromatic ring is cleaved. frontiersin.org Ion chromatography can be effectively used to separate and quantify these carboxylic acids. researchgate.net The technique's ability to analyze complex mixtures of anions makes it a valuable tool for monitoring the reaction progress and identifying ionic degradation products. thermofisher.com
Achieving optimal separation in HPLC relies on the careful selection and optimization of the stationary and mobile phases. vscht.cz The goal is to maximize the resolution between the analyte of interest and any impurities or other components in the sample.
For the separation of aminophenol isomers, which are structurally similar to this compound, a mixed-mode stationary phase containing both strong cation exchange (SCX) and C18 moieties has been shown to be effective. researchgate.net The optimization of the mobile phase for such separations is critical. Key parameters that are adjusted include:
pH of the aqueous buffer: The pH affects the ionization state of the analyte, which in turn influences its retention on both reversed-phase and ion-exchange stationary phases. For aminophenols, a pH of 4.85 has been found to be optimal in certain methods. researchgate.net
Organic modifier concentration: The percentage of organic solvent (e.g., methanol or acetonitrile) in the mobile phase is adjusted to control the retention time of the analytes. A lower concentration of the organic modifier generally leads to longer retention times in reversed-phase chromatography. researchgate.net
Buffer concentration and type: The choice of buffer and its concentration can impact peak shape and selectivity. Phosphate buffers are commonly used. researchgate.netresearchgate.net
Flow rate: The flow rate of the mobile phase can affect the efficiency of the separation and the analysis time. A flow rate of 1 mL/min is common. researchgate.net
A systematic approach to method development often involves varying these parameters to achieve the desired separation with good peak shape and a reasonable run time. nih.gov For instance, in the separation of aminophenol isomers, a mobile phase of aqueous phosphate buffer (pH 4.85):methanol = 85:15 (v/v) was found to provide good resolution. researchgate.net
Mass Spectrometry (MS) for Molecular Identification and Fragmentation Analysis
Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. libretexts.org It is used for the unambiguous identification of compounds and for elucidating their structure through fragmentation analysis. wikipedia.orglibretexts.org
In the context of this compound, MS is crucial for confirming its molecular weight and for identifying its degradation products. researchgate.net When coupled with a separation technique like liquid chromatography (LC-MS), it allows for the analysis of complex mixtures. researchgate.net
The fragmentation of a molecule in a mass spectrometer provides a unique "fingerprint" that can be used for structural elucidation. chemguide.co.uklibretexts.org While a detailed, publicly available mass spectrum and fragmentation pattern specifically for this compound is not readily found, the expected fragmentation can be predicted based on the fragmentation of similar compounds like phenols and amines. libretexts.orgyoutube.com
X-ray Diffraction (XRD) for Crystalline Structure and Nanomaterial Characterization
X-ray Diffraction (XRD) is a powerful and non-destructive analytical method essential for investigating the crystalline nature of materials like this compound. researchgate.net The technique relies on the principle of elastic scattering of X-rays from the ordered, periodic arrangement of atoms within a crystal lattice. When a beam of monochromatic X-rays strikes a crystalline sample, the rays are diffracted in specific directions, producing a unique diffraction pattern of peaks at various angles. azooptics.com The positions and intensities of these peaks are directly related to the atomic arrangement within the crystal, serving as a fingerprint of its structure. azooptics.com
For a polycrystalline powder sample of this compound, XRD analysis provides fundamental information regarding its solid-state properties. Key data derived from an XRD pattern include:
Phase Identification: By comparing the obtained diffraction pattern with standard reference databases, the specific crystalline phase or polymorph of the compound can be identified.
Crystallographic Structure: Advanced analysis can determine the unit cell dimensions (lattice parameters a, b, c, and angles α, β, γ), space group, and the precise positions of atoms within the unit cell. mkuniversity.ac.in
Crystallite Size: In the context of nanomaterials, the average size of the crystalline domains (crystallites) can be estimated from the broadening of the diffraction peaks using the Scherrer equation. researchgate.net This is crucial when this compound is used in the synthesis of or incorporated into nanostructures.
Purity and Defects: The presence of crystalline impurities can be detected as additional peaks in the diffraction pattern. Information on crystal defects and lattice strain can also be inferred from peak shape and position. researchgate.net
The table below illustrates the type of data generated from an XRD analysis of a crystalline organic compound.
Table 1: Representative XRD Data for a Crystalline Organic Compound
| Peak Position (2θ) | d-spacing (Å) | Relative Intensity (%) | Miller Indices (hkl) |
|---|---|---|---|
| 10.5 | 8.42 | 85 | (110) |
| 15.2 | 5.82 | 100 | (200) |
| 21.1 | 4.21 | 60 | (220) |
| 25.8 | 3.45 | 75 | (311) |
Electron Microscopy (FE-SEM, TEM) for Nanostructure Morphology and Dimensions
When this compound is involved in the formation of nanomaterials, electron microscopy techniques are indispensable for visualizing their morphology and dimensions. Field Emission Scanning Electron Microscopy (FE-SEM) and Transmission Electron Microscopy (TEM) provide high-resolution imaging at the nanoscale. nih.govvpi2004.com
Field Emission Scanning Electron Microscopy (FE-SEM) is primarily used to examine the surface topography of a sample. It operates by scanning a finely focused electron beam, generated from a field-emission source, across the specimen. vpi2004.com The interaction of the beam with the sample's surface generates secondary electrons, which are collected to form a high-resolution, three-dimensional-like image. FE-SEM is particularly valuable for determining the shape, size distribution, and surface texture of nanoparticles or nanostructured films. elsevierpure.com
Transmission Electron Microscopy (TEM) provides information about the internal structure of a material. In TEM, a broad beam of high-energy electrons is passed through an ultra-thin specimen. vpi2004.com The electrons that are transmitted are focused to form a highly magnified image. This technique can reveal details about the particle size, shape, and arrangement of crystalline domains within a single nanoparticle. researchgate.net
The choice between FE-SEM and TEM depends on the specific information required, as outlined in the comparative table below.
Table 2: Comparison of FE-SEM and TEM for Nanostructure Characterization
| Feature | Field Emission Scanning Electron Microscopy (FE-SEM) | Transmission Electron Microscopy (TEM) |
|---|---|---|
| Principle | Scans a focused electron beam over the surface; detects secondary electrons. vpi2004.com | Passes a broad electron beam through a thin sample; detects transmitted electrons. vpi2004.com |
| Information Obtained | Surface morphology, topography, texture, particle size, and distribution. vpi2004.com | Internal structure, crystallographic information, particle size, shape, and defects. researchgate.net |
| Image Type | 3D-like surface image. | 2D projection of the internal structure. |
| Resolution | Typically a few nanometers. vpi2004.com | Can reach the sub-nanometer or atomic level. vpi2004.com |
| Sample Preparation | Samples are often coated with a conductive layer. | Requires very thin samples (typically <100 nm) for electron transparency. vpi2004.com |
Titrimetric Methods for Determination of Reductive Capacity
Titrimetric analysis is a classic quantitative chemical method used to determine the concentration of an analyte. For this compound, a redox titration is employed to accurately measure its assay based on its reductive capacity. acs.org This method is specified in pharmacopeial monographs and for reagent grade chemical standards. acs.org
The procedure involves the oxidation of 4-(Methylamino)phenol by a strong oxidizing agent of a known concentration. A common method utilizes a standardized solution of ceric ammonium (B1175870) sulfate as the titrant in an acidic medium. acs.org
The key steps of the titration are as follows:
A precisely weighed sample of this compound is dissolved in deionized water and acidified with sulfuric acid. acs.org
A redox indicator, such as a ferroin (B110374) solution, is added to the sample solution. acs.org
The solution is then titrated with a standardized 0.1 N ceric ammonium sulfate volumetric solution. acs.org
The endpoint is reached when the indicator undergoes a distinct color change (e.g., to a persistent light green), signaling that all the 4-(Methylamino)phenol has been oxidized. acs.org
The assay is calculated based on the volume of titrant consumed. The stoichiometry of the reaction dictates the relationship between the moles of the titrant and the moles of the analyte. For this specific titration, one milliliter of 0.1 N ceric ammonium sulfate is equivalent to 0.00861 g of (CH₃NHC₆H₄OH)₂·H₂SO₄. acs.org
The following table presents example data from a typical titrimetric determination of this compound purity.
Table 3: Example Data for Titrimetric Assay of this compound
| Trial | Sample Weight (mg) | Titrant Volume (mL) | Calculated Purity (%) |
|---|---|---|---|
| 1 | 250.5 | 28.90 | 99.2 |
| 2 | 251.2 | 29.00 | 99.3 |
| 3 | 249.8 | 28.85 | 99.4 |
Computational Chemistry and Molecular Modeling of 4 Methylamino Phenol Sulfate
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the spectroscopic properties of molecules like 4-(methylamino)phenol (B85996) sulfate (B86663).
While specific DFT studies exclusively focused on 4-(methylamino)phenol sulfate are not abundant in publicly accessible literature, the electronic structure and reactivity of this compound can be inferred from computational studies on analogous molecules such as p-aminophenol and other substituted phenols. researchgate.netrjpn.org DFT calculations are well-suited to analyze how the interplay between the hydroxyl (-OH) and methylamino (-NHCH₃) groups, ortho and para to each other on the benzene (B151609) ring, dictates the molecule's chemical behavior.
The key aspects of the electronic structure that can be elucidated through DFT include:
Electron Distribution and Molecular Orbitals: The electron-donating nature of both the hydroxyl and methylamino groups significantly influences the electron density of the aromatic ring. This increased electron density, particularly at the ortho and para positions relative to the substituents, makes the molecule susceptible to electrophilic attack. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are critical in determining the molecule's reactivity. rjpn.org For phenolic compounds, the HOMO is typically localized on the benzene ring and the oxygen atom of the hydroxyl group, indicating that these are the primary sites for electron donation in chemical reactions. The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity. rjpn.org
Reactivity Descriptors: DFT calculations can be used to compute various reactivity descriptors, such as ionization potential, electron affinity, and chemical hardness. These parameters provide a quantitative measure of the molecule's stability and reactivity. For instance, a lower ionization potential, which is related to the HOMO energy, suggests that the molecule can be easily oxidized, a characteristic feature of photographic developers like this compound. researchgate.net
Effects of Substituents: Computational studies on substituted phenols have shown that electron-donating groups like amino and hydroxyl groups increase the HOMO energy, making the compound more reactive towards oxidation. ijesi.org The methyl group on the nitrogen atom in this compound is expected to have a further, albeit smaller, electron-donating effect compared to an unsubstituted amino group.
A representative table of calculated electronic properties for a similar compound, p-aminophenol, is provided below to illustrate the type of data obtained from DFT studies.
| Parameter | Calculated Value (for p-aminophenol) | Interpretation |
|---|---|---|
| HOMO Energy | -5.10 eV | Indicates the tendency to donate electrons; a higher value suggests greater ease of oxidation. |
| LUMO Energy | -0.25 eV | Indicates the ability to accept electrons. |
| HOMO-LUMO Gap | 4.85 eV | Relates to the chemical stability and reactivity of the molecule. |
| Ionization Potential | 6.45 eV | Energy required to remove an electron. |
| Electron Affinity | 1.12 eV | Energy released upon gaining an electron. |
Computational methods are also employed to predict various spectroscopic properties of molecules, which can aid in their identification and characterization.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is a common method for calculating the electronic absorption spectra of molecules. For aromatic compounds like this compound, the UV-Vis spectrum is dominated by π-π* transitions within the benzene ring. The presence of the hydroxyl and methylamino substituents is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted benzene, due to the extension of the conjugated system by the lone pairs on the oxygen and nitrogen atoms. docbrown.inforesearchgate.net Computational studies on substituted phenols have demonstrated a good correlation between calculated and experimental UV-Vis spectra. researchgate.netresearchgate.netdoaj.org
Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks in its IR spectrum. By analyzing the computed vibrational modes, specific peaks can be assigned to the stretching and bending of particular bonds, such as the O-H and N-H stretches, and the characteristic vibrations of the aromatic ring. This information is invaluable for interpreting experimental IR spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of NMR chemical shifts using computational methods has become a powerful tool in structure elucidation. nih.govgithub.io Methods like the Gauge-Including Atomic Orbital (GIAO) approach, often used in conjunction with DFT, can provide accurate predictions of ¹H and ¹³C chemical shifts. researchgate.netnih.gov For this compound, these calculations would predict the chemical shifts of the aromatic protons, the methyl protons, and the protons on the nitrogen and oxygen atoms, taking into account the electronic environment of each nucleus.
A hypothetical table of predicted spectroscopic data for this compound, based on general knowledge of similar compounds, is presented below.
| Spectroscopic Technique | Predicted Feature | Interpretation |
|---|---|---|
| UV-Vis | λmax around 280-300 nm | Corresponds to π-π* transitions in the substituted benzene ring. |
| IR | Broad peak ~3200-3600 cm-1 | O-H and N-H stretching vibrations. |
| IR | Peaks ~1500-1600 cm-1 | Aromatic C=C stretching vibrations. |
| ¹H NMR | Signals in the aromatic region (δ 6-8 ppm) | Protons on the benzene ring. |
| ¹H NMR | Singlet ~δ 2.8-3.2 ppm | Protons of the methyl group. |
Molecular Descriptors and Their Interpretation
Molecular descriptors are numerical values that encode information about the chemical structure and properties of a molecule. They are widely used in quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) studies. Several key molecular descriptors for this compound have been calculated and are available in public databases. researchgate.netnih.gov
| Molecular Descriptor | Calculated Value | Interpretation |
|---|---|---|
| Molecular Weight | 344.4 g/mol | The sum of the atomic weights of all atoms in the molecule. |
| Topological Polar Surface Area (TPSA) | 121 Ų | The sum of the surface areas of polar atoms (usually oxygen and nitrogen) in a molecule. It is a good predictor of drug transport properties. |
| logP (Octanol-Water Partition Coefficient) | Not directly available for the sulfate salt, but for the parent compound, 4-(methylamino)phenol, it is approximately 1.3. | A measure of the molecule's lipophilicity. A low logP suggests higher water solubility. |
| Hydrogen Bond Donors | 2 | The number of atoms in the molecule that can donate a hydrogen atom to a hydrogen bond (in this case, the -OH and -NH groups). |
| Hydrogen Bond Acceptors | 6 | The number of atoms in the molecule that can accept a hydrogen atom in a hydrogen bond (the oxygen and nitrogen atoms). |
| Rotatable Bonds | 1 | The number of bonds that can rotate freely. This descriptor is related to the conformational flexibility of the molecule. |
The relatively high TPSA and the presence of multiple hydrogen bond donors and acceptors suggest that this compound is a polar molecule with the potential for strong intermolecular interactions, which is consistent with its solubility in water. The low number of rotatable bonds indicates a relatively rigid molecular structure.
Theoretical Studies of Reaction Mechanisms and Intermediates
Theoretical studies are particularly valuable for investigating reaction mechanisms and characterizing transient intermediates that may be difficult to observe experimentally. The most important reaction of this compound is its oxidation, which is central to its application as a photographic developer.
Computational studies on the oxidation of p-aminophenol and related compounds provide a framework for understanding the likely mechanism for this compound. researchgate.netresearchgate.net The oxidation process is believed to proceed through the following steps:
Initial Electron Transfer: The reaction is initiated by the removal of an electron from the electron-rich 4-(methylamino)phenol molecule, forming a radical cation. DFT calculations can model this process and determine the structure and spin density distribution of the resulting radical cation. The spin density is expected to be delocalized over the aromatic ring, the nitrogen atom, and the oxygen atom.
Deprotonation: The radical cation is highly acidic and can undergo deprotonation, likely from the hydroxyl group, to form a neutral radical.
Second Electron Transfer: The neutral radical can then lose a second electron to form a quinone-imine species. This highly reactive intermediate is a key species in the photographic development process.
Hydrolysis and Further Reactions: The quinone-imine can then undergo hydrolysis to form p-benzoquinone and methylamine (B109427), or it can react with other species in the photographic emulsion.
Theoretical calculations can be used to determine the energetics of each of these steps, identify the transition states, and predict the structures of the intermediates. researchgate.net Such studies can help to elucidate the detailed reaction pathway and understand how factors such as pH and the presence of other chemical species can influence the reaction rate and the final products. For example, computational studies on the oxidation of aminophenols have shown that the initial electron transfer is often the rate-determining step. researchgate.net
Environmental Chemical Fate and Abiotic Transformation of 4 Methylamino Phenol Sulfate
Interactions with Environmental Matrices and Scavenging Agents
The transport and degradation of 4-(methylamino)phenol (B85996) sulfate (B86663) in the environment are influenced by its interaction with solid matrices like soil and sediment, and with various dissolved substances that can act as scavengers or catalysts.
The high water solubility of the sulfate salt suggests it will be mobile in the environment. researchgate.net For the active component, N-methyl-4-aminophenol, a low organic carbon-water (B12546825) partition coefficient (Koc) of 110 is estimated, which indicates a high potential for mobility in soil and low adsorption to organic matter. nih.gov This high mobility increases the likelihood of the compound leaching into groundwater.
In aqueous systems, the presence of certain inorganic ions can influence degradation rates. Anions such as chlorides and sulfates can act as scavengers for hydroxyl radicals, forming less reactive inorganic radicals and potentially slowing the degradation of phenolic compounds in some AOPs. pjoes.com Conversely, certain metal ions can enhance oxidative processes. scielo.br
Interestingly, 4-(methylamino)phenol sulfate itself can act as a scavenging agent for other pollutants. Studies have shown it has a high absorption efficiency for nitrogen dioxide (NO₂) in aqueous solutions, indicating a strong interaction and a potential role in the transformation of atmospheric pollutants dissolved in water. abo.fi
Assessment of Environmental Persistence through Abiotic Pathways
Based on its abiotic degradation pathways, this compound is not expected to be persistent in most environmental compartments.
In the atmosphere , its estimated short half-life of 19-30 hours, due to reaction with hydroxyl radicals, indicates rapid removal. nih.gov
In sunlit surface waters , the compound is susceptible to rapid degradation through indirect photolysis and, more significantly, through oxidative processes like the Fenton reaction, especially in acidic waters containing iron. researchgate.netresearchgate.net
In soil and groundwater , its fate is more complex. The compound's high water solubility and low adsorption to soil particles suggest it will be highly mobile and can be transported into groundwater systems. nih.govresearchgate.net While abiotic degradation can occur on mineral surfaces, the lack of light and potentially lower concentrations of oxidizing agents in subsurface environments could lead to greater persistence compared to surface compartments.
Advanced Applications in Chemical Research and Development
Reagent in Advanced Analytical Chemistry
4-(Methylamino)phenol (B85996) sulfate (B86663), commonly known as Metol (B52040), serves as a versatile reagent in various advanced analytical chemistry techniques. Its utility stems from its ability to participate in color-forming reactions and electrochemical processes, enabling the sensitive and accurate quantification of a range of analytes.
Metol is a key reagent in several spectrophotometric methods for the determination of pharmaceuticals. These methods are typically based on oxidative coupling reactions that produce intensely colored products, which can be measured using a spectrophotometer.
Tenoxicam: A reversed flow injection analysis (rFIA) spectrophotometric method has been developed for the determination of Tenoxicam. researchgate.netresearchgate.net This method involves the charge transfer interaction of Tenoxicam with Metol in the presence of potassium persulfate as an oxidizing agent. researchgate.netresearchgate.net The resulting colored product exhibits a maximum absorbance at a wavelength of 530 nm. researchgate.netresearchgate.net The method is linear over a concentration range of 2-140 µg/mL. researchgate.netresearchgate.net
Nifedipine (B1678770): A simple and sensitive spectrophotometric method for the determination of nifedipine has been proposed. nih.govconsensus.app This method is based on the reduction of nifedipine, followed by its coupling with the oxidation product of 4-(methylamino)phenol, N-methyl-1,4-benzoquinoneimine. nih.gov This reaction forms a chromophore with a maximum absorbance at 525 nm. nih.gov The method demonstrates linearity over a concentration range of 5-175 µg/mL. nih.gov
Naproxen (B1676952): A spectrophotometric method for the determination of naproxen involves its oxidative coupling with Metol in the presence of N-Bromosuccinimide (NBS) in an acidic medium. researchgate.net The violet-colored product of this reaction has a maximum absorbance at 535 nm. researchgate.net This method is effective over a concentration range of 0.8-17.6 µg/mL. researchgate.net
| Analyte | Reagent System | Wavelength of Maximum Absorbance (λmax) | Linearity Range |
| Tenoxicam | Metol, Potassium persulfate | 530 nm | 2-140 µg/mL |
| Nifedipine | Metol, Potassium dichromate | 525 nm | 5-175 µg/mL |
| Naproxen | Metol, N-Bromosuccinimide | 535 nm | 0.8-17.6 µg/mL |
4-(Methylamino)phenol sulfate is itself an important organic molecule that can be detected using electrochemical sensors. acs.org The development of sensitive and selective electrochemical sensors for Metol is crucial due to its potential environmental impact. acs.org Various modified electrodes have been fabricated for this purpose, demonstrating the principles that can be applied to the sensing of other organic contaminants and drugs.
For instance, a glassy carbon electrode modified with graphene oxide and cerium niobate (GO/CeNbO4/GCE) has been shown to have superior electrocatalytic activity towards Metol. nih.gov This sensor exhibits an extremely low detection limit of 10 nM. nih.gov Similarly, electrodes modified with materials like LiCoO2 nanospheres have been used for the electrooxidation and detection of Metol, showcasing enhanced electrochemical responses due to large surface area and fast electron transfer rates. researchgate.net These studies on Metol detection highlight its role in advancing electrochemical sensing technologies, which can be adapted for the analysis of a wide array of organic compounds. nih.govresearchgate.net
This compound is a well-established reagent for the determination of phosphate (B84403), meeting the specifications of the American Chemical Society (ACS) for this application. sigmaaldrich.comthermofisher.comgfschemicals.comacs.orgacs.org The method typically involves the formation of a phosphomolybdate complex which is then reduced by the this compound solution to form a intensely colored molybdenum blue complex. acs.org The intensity of the blue color, which is proportional to the phosphate concentration, is measured spectrophotometrically.
The suitability test for phosphate determination involves dissolving the reagent in water and adding it to a solution containing sulfuric acid and ammonium (B1175870) molybdate. acs.org A control solution with a known amount of phosphate is prepared, and after a reaction time of two hours, the control solution should exhibit a perceptibly darker blue color than the sample solution. acs.org
Role in Materials Science and Nanotechnology
The chemical properties of this compound make it a valuable compound in the fields of materials science and nanotechnology. Its reducing capabilities are harnessed for the synthesis of nanomaterials, and its molecular structure lends itself to investigations as a corrosion inhibitor.
This compound is utilized as an organic reducing agent in the synthesis of metal nanomaterials, such as silver nanowires. sigmaaldrich.comsigmaaldrich.com The synthesis of silver nanowires often employs the polyol method, where a silver salt is reduced in a liquid polyol that acts as both the solvent and the reducing agent. nih.govnih.govsigmaaldrich.com In modified versions of this process, this compound can be used to facilitate the reduction of silver ions to metallic silver, promoting the anisotropic growth required for the formation of one-dimensional nanostructures like nanowires. sigmaaldrich.comsigmaaldrich.com The ability to control the morphology and aspect ratio of these nanowires is crucial for their application in areas such as transparent conducting electrodes. nih.gov
This compound has been investigated as a corrosion inhibitor for metals. sigmaaldrich.com The effectiveness of organic compounds as corrosion inhibitors often relies on their ability to adsorb onto the metal surface, forming a protective film that isolates the metal from the corrosive environment. The presence of heteroatoms like nitrogen and oxygen, as well as the aromatic ring in the structure of 4-(methylamino)phenol, facilitates this adsorption process. Research in this area explores how the concentration of the inhibitor and environmental conditions, such as temperature, affect the inhibition efficiency. researchgate.net
Building Block in Organic Synthesis for Specialized Compounds
This compound, also known as Metol, serves as a versatile precursor in the synthesis of a variety of specialized organic compounds. usbio.netsigmaaldrich.comnih.gov Its chemical structure, featuring a phenol (B47542) ring with both a hydroxyl and a secondary amine group, allows for multiple reaction pathways to build more complex molecules. Researchers have utilized this compound to create novel substances with specific biological or material science applications.
One area of application is in the development of compounds with potential therapeutic properties. It has been used as a starting material to synthesize arylidene amino azolones, which exhibit anticancer activity, and N-(4-hydroxyphenyl)retinamide analogs that have shown antitumor and apoptosis-inducing capabilities. usbio.net Furthermore, it is a key reactant in the synthesis of 4[N-methyl-N(4-hydroxyphenyl)amino]-7-nitrobenzofurazan (NBFhd), a novel fluorescent sensor designed for the detection of reactive oxygen species. sigmaaldrich.com
In a different application, an electrochemical method has been developed for the synthesis of various sulfonyl derivatives of p-methylaminophenol. nih.gov This green chemistry approach uses the electrochemically generated p-methylquinoneimine from 4-(methylamino)phenol, which then reacts with sulfinic acids. nih.gov By carefully controlling the electrode potential, chemists can selectively produce mono-, bis-, and tris-sulfonylated p-methyl aminophenol derivatives in a single pot. nih.gov These sulfonyl derivatives have been investigated for their antibacterial properties. nih.gov
The compound also functions as an effective reducing agent. Research has demonstrated a rapid and efficient method for producing soluble graphene nanosheets using this compound. ebi.ac.uk This method presents a promising, inexpensive, and relatively environmentally friendly alternative to traditional reducing agents like hydrazine (B178648) hydrate (B1144303) for the mass production of soluble graphene. ebi.ac.uk
| Specialized Compound Synthesized | Precursor | Reported Application/Significance | Reference |
|---|---|---|---|
| Arylidene amino azolones | This compound | Anticancer activity | usbio.net |
| N-(4-hydroxyphenyl)retinamide analogs | This compound | Antitumor and apoptosis-inducing activities | usbio.net |
| 4[N-methyl-N(4-hydroxyphenyl)amino]-7-nitrobenzofurazan (NBFhd) | 4-(Methylamino)phenol hemisulfate salt | Fluorescent sensor for reactive oxygen species | sigmaaldrich.com |
| Sulfonyl derivatives of p-methylaminophenol | 4-(Methylamino)phenol | Antibacterial activity | nih.gov |
| Soluble Graphene Nanosheets | This compound (as reducing agent) | Material science applications; alternative to hydrazine reduction | ebi.ac.uk |
Studies on NO2 Absorption in Aqueous Solutions
Recent research has highlighted the potential of this compound as a highly effective additive in aqueous solutions for the absorption of nitrogen dioxide (NO2) from flue gases. acs.orgabo.fi This application is part of an effort to develop more efficient alternatives to conventional NOx reduction methods in industrial processes. abo.fi
A study investigating phenolic additives for NO2 absorption found that 4-methylaminophenol sulfate significantly enhances absorption compared to other compounds like hydroquinone (B1673460). acs.orgabo.fi Experiments were conducted in a laboratory-scale system using test gases with NO2 concentrations typical of industrial flue gas (50, 100, or 150 ppm). acs.orgabo.fi The results demonstrated that even low concentrations of 4-methylaminophenol sulfate lead to efficient NO2 absorption. acs.org With a 2 mM solution of the compound, researchers achieved over 90% absorption of the incoming NO2. acs.orgabo.fi
A key finding is the sustained high performance of the solution over time. In one test, a solution with 4-methylaminophenol sulfate initially absorbed almost 80% of the NO2, and the absorption rate remained nearly constant, with an efficiency of 75% still observed after 1500 seconds. abo.fi This indicates a strong interaction between the additive and NO2. acs.orgabo.fi Furthermore, the study revealed that the absorption efficiency is not significantly affected by the inlet concentration of NO2 within the tested range. acs.org
Interestingly, the presence of oxygen (tested at 0% and 5%) in the flue gas did not influence the consumption of the 4-methylaminophenol sulfate additive. acs.orgabo.fi This is a notable advantage over commonly used additives like sulfite, which require the addition of oxidation inhibitors such as thiosulfate (B1220275) to prevent degradation by oxygen. acs.orgabo.fi
| Additive Concentration (mM) | Initial NO2 Absorption (%) | Absorption after 1500s (%) | Key Observation | Reference |
|---|---|---|---|---|
| Not specified | ~80% | 75% | Absorption rate remained almost constant. | abo.fi |
| 2 | >90% | Data not specified | High efficiency with small concentrations. | acs.orgabo.fi |
| NO2 Inlet Concentration (ppm) | Duration of High Absorption Efficiency before Increase in Outlet NO2 | Conclusion | Reference |
|---|---|---|---|
| 50 | ~1500 seconds | The absorption efficiency is not affected by the NO2 inlet concentration. | acs.org |
| 100 | ~700 seconds | acs.org | |
| 150 | ~400 seconds | acs.org |
Future Directions in 4 Methylamino Phenol Sulfate Research
Development of Novel and Sustainable Synthetic Methodologies
The traditional industrial synthesis of 4-(methylamino)phenol (B85996) involves multi-step processes that can include the decarboxylation of N-(4-hydroxyphenyl)glycine or the reaction of hydroquinone (B1673460) with methylamine (B109427) at elevated temperatures. wikipedia.orgnih.gov Future research is increasingly directed towards "green chemistry" principles to minimize environmental impact and improve efficiency. nih.gov
Key future research avenues include:
Catalytic Innovations: The development of novel catalysts is paramount. Research could focus on heterogeneous catalysts that are easily separable and reusable, reducing waste. Exploring biocatalysis, using enzymes to conduct specific methylation or amination steps under mild, aqueous conditions, represents a significant frontier for sustainable production.
Electrochemical Synthesis: Electrosynthesis offers a pathway to avoid harsh chemical oxidants or reductants. nih.gov Future studies could investigate the direct electrochemical methylation of p-aminophenol or the amination of hydroquinone, using renewable electricity to drive the reactions. This approach aligns with the principles of green chemistry by potentially reducing byproduct formation and energy consumption. unibo.it
Photocatalytic Routes: Leveraging solar energy through photocatalysis is another promising direction. sciencedaily.com Research into semiconductor-based photocatalysts could enable the synthesis of 4-(methylamino)phenol sulfate (B86663) under ambient temperature and pressure, using light as the primary energy source.
Flow Chemistry: Shifting from batch to continuous flow processes can offer superior control over reaction parameters, improve safety, and increase yield. Future work will likely involve designing compact, efficient flow reactors for the synthesis of 4-(methylamino)phenol sulfate, allowing for easier scalability and integration into modern chemical manufacturing.
Exploration of Undiscovered Derivatization and Functionalization Pathways
The molecular structure of 4-(methylamino)phenol, with its reactive phenolic hydroxyl group, secondary amine, and aromatic ring, offers rich possibilities for chemical modification. While its primary use has not demanded extensive derivatization, future applications in materials science and pharmaceuticals will necessitate a deeper exploration of its reaction chemistry.
Future research will likely focus on:
Polymerization: The potential for 4-(methylamino)phenol to act as a monomer for novel polymers is an intriguing area. Electrochemical polymerization can produce films with unique properties. researchgate.net Future studies could explore controlled polymerization techniques to create polymers with tailored electronic, thermal, or mechanical characteristics for applications in coatings, sensors, or electronic materials.
N-Functionalization: The secondary amine group is a key site for derivatization. Future pathways could involve reactions to introduce new functional groups, potentially altering the molecule's solubility, chelating ability, or biological activity. This could lead to the development of new corrosion inhibitors or pharmaceutical intermediates. sigmaaldrich.com
Ring Substitution: The aromatic ring can be functionalized through electrophilic substitution reactions. Introducing substituents onto the ring could modulate the electronic properties of the molecule, which is particularly relevant for applications in dye chemistry or as redox mediators.
Oxidation Chemistry: The oxidation of 4-(methylamino)phenol leads to quinone-like species. atamanchemicals.com In-depth studies into controlling this oxidation could yield stable, functionalized quinone derivatives. These derivatives are of interest as potential building blocks in organic synthesis and for creating new electroactive materials.
Refinement of Advanced Analytical Platforms for Enhanced Sensitivity and Selectivity
The detection and quantification of this compound are crucial for environmental monitoring and quality control. While standard methods exist, future research is focused on developing faster, more sensitive, and field-deployable analytical platforms.
A major trend is the development of advanced electrochemical sensors. These sensors offer advantages such as high sensitivity, rapid response, and low cost. electrochemsci.org Research is centered on the design of novel electrode materials to enhance detection performance. Recent studies have demonstrated the efficacy of modifying electrodes with various nanomaterials, which provide a large surface area and excellent electrocatalytic activity. researchgate.netacs.org
Future directions in this area include:
Nanocomposite Electrodes: Further exploration of nanocomposites, such as those combining metal oxides (e.g., TiO2, ZnO, La2NiO4) with conductive materials like graphene oxide or carbon nanotubes, to create synergistic effects that boost sensitivity and selectivity. electrochemsci.orgacs.orgnih.gov
Molecularly Imprinted Polymers (MIPs): Designing MIP-based sensors that have custom-made recognition sites for this compound could offer unparalleled selectivity, allowing for its detection in complex environmental or biological matrices.
Advanced Electrophoretic Techniques: Capillary Electrophoresis (CE) is a powerful separation technique with high efficiency. lumexinstruments.com Future work could focus on coupling CE with highly sensitive detectors, such as laser-induced fluorescence or mass spectrometry, to achieve ultra-low detection limits. nih.gov Developing novel pseudostationary phases in micellar electrokinetic chromatography could also enhance the separation of this compound from structurally similar compounds. acs.org
| Analytical Platform | Electrode/Matrix | Linear Range (μM) | Limit of Detection (LOD) (μM) | Reference |
|---|---|---|---|---|
| Differential Pulse Voltammetry | La₂NiO₄@GO / GCE | N/A | 0.0064 | nih.gov |
| Voltammetry | TiO₂ Nanowire / CILE | 0.08 - 800.0 | 0.0237 | electrochemsci.org |
| Voltammetry | LiCoO₂ Nanosphere / CILE | 0.4 - 400.0 | 0.246 | researchgate.net |
| Electrochemical Sensor | ZnO/2D-BCN / GCE | 0.039 - 1617 | 0.0086 | acs.org |
| Capillary Electrophoresis Immunoassay | FITC labeled tracer | 0.0007 - 0.147 (converted from μg/L) | 0.0002 (converted from μg/L) | nih.gov |
In-depth Kinetic and Mechanistic Studies of Environmental Transformation Processes
Given its widespread use for over a century, understanding the environmental fate of this compound is critical. wikipedia.org Future research must delve deeper into the kinetics and mechanisms of its degradation to develop effective remediation strategies and predict its environmental persistence.
Key research areas are:
Advanced Oxidation Processes (AOPs): Studies on degradation using AOPs, such as the Fenton process (Fe²⁺/H₂O₂), have shown that this compound can be oxidized. researchgate.net Future kinetic studies should focus on identifying the intermediate products and final mineralization end-products. Investigating the reaction kinetics under various environmental conditions (pH, temperature, presence of natural organic matter) will be crucial for real-world applications. researchgate.net The degradation often follows pseudo-first-order kinetics, and determining the rate constants under different scenarios is a key objective. researchgate.netresearchgate.net
Photodegradation: The role of sunlight in the natural attenuation of this compound is an area requiring more detailed investigation. Mechanistic studies should aim to identify the reactive species involved (e.g., hydroxyl radicals, singlet oxygen) and the resulting photoproducts.
Biodegradation: While microorganisms are known to degrade phenols, specific pathways for this compound are less understood. frontiersin.org Future research should focus on isolating and identifying microbial strains capable of metabolizing this compound. Kinetic studies will help determine the rate of biodegradation and whether it can be enhanced through bioremediation techniques. The impact of co-contaminants, such as heavy metals, on biodegradation rates is another critical area for investigation, as metal toxicity can inhibit microbial activity. nih.govnih.gov
Computational Modeling: Theoretical studies using methods like Density Functional Theory (DFT) can provide profound insights into degradation mechanisms at the molecular level. nih.govmdpi.com Future research can use computational models to predict reaction pathways, identify transition states, and calculate reaction rate constants for both biotic and abiotic degradation processes, complementing experimental findings.
| Process | Key Findings | Kinetic Model | Reference |
|---|---|---|---|
| Fenton Oxidation | Degradation occurs via direct oxidation by Fe³⁺ and •OH attack, forming oxygenated aromatics and polymers. | First-order with respect to both metol (B52040) and Fe²⁺. | researchgate.netresearchgate.net |
| Electrochemical Oxidation | Mechanism can shift from a 1e⁻ transfer (leading to polymerization) to a 2e⁻ transfer (forming non-adsorbing products) with increasing anodic potential. | Potential-dependent mechanism. | nih.gov |
| General Biodegradation | The presence of heavy metals can inhibit the biodegradation of organic pollutants by affecting microbial physiology. | Inhibition kinetics. | nih.govnih.gov |
Investigation of Emerging Applications in Interdisciplinary Chemical Sciences
Moving beyond its role in photography, the unique properties of this compound as a reducing agent and an aromatic amine make it a candidate for several emerging applications.
Future research is poised to explore its potential in:
Materials Synthesis: Its capacity as a reducing agent has already been demonstrated in the synthesis of soluble graphene nanosheets and silver nanomaterials. sigmaaldrich.comebi.ac.uk Future work could optimize these processes and explore its use in creating other types of metallic or metal oxide nanoparticles with applications in catalysis, electronics, and medicine. The use of this compound as a "green" reducing agent is particularly attractive compared to more hazardous reagents like hydrazine (B178648). ebi.ac.uk
Corrosion Inhibition: Substituted phenols and amines are known to be effective corrosion inhibitors. sigmaaldrich.com A systematic investigation into the performance of this compound and its derivatives for protecting various metals and alloys in different corrosive environments could open up significant industrial applications.
Biosensor Development: While it is often the target analyte, the redox properties of this compound could be harnessed in the construction of biosensors. nih.gov For example, it could act as a redox mediator, facilitating electron transfer between an enzyme's active site and an electrode surface in sensors for glucose, cholesterol, or other biomarkers.
Organic Synthesis: As a bifunctional molecule, it can serve as a versatile starting material or intermediate in organic synthesis. Research into new reactions where it acts as a building block for more complex molecules, such as pharmaceuticals or agrochemicals, could reveal untapped synthetic utility.
Q & A
Q. What are the optimal synthetic routes for 4-(Methylamino)phenol sulfate, and how can reaction efficiency be quantified?
The compound can be synthesized via Mannich-type reactions. For example, 4-aminophenol reacts with formaldehyde and a secondary amine derivative under acidic conditions to form the methylamino group. Reaction efficiency is typically monitored using high-performance liquid chromatography (HPLC) to track intermediate purity (≥98% by area%) and total nitrogen analysis for stoichiometric validation . Yield optimization requires pH control (acidic conditions preferred) and temperature regulation (ambient to 60°C) to minimize decomposition .
Q. What analytical methods are recommended for purity assessment and structural confirmation?
- Purity : HPLC with UV detection (λ = 254 nm) is standard, with ≥98.0% area% as the acceptance threshold .
- Structural Confirmation : Use FT-IR (C-N and S-O bond validation at ~1,250 cm⁻¹ and ~1,050 cm⁻¹, respectively) and mass spectrometry (ESI-MS: [M+H]⁺ at m/z 345.38) .
- Quantitative Analysis : Gravimetric methods after sulfate precipitation (e.g., barium sulfate) ensure stoichiometric validation of the sulfate counterion .
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Personal Protective Equipment (PPE) : Nitrile gloves, safety goggles, and N95 masks to prevent inhalation of dust particles .
- Ventilation : Use fume hoods during weighing or dissolution to avoid aerosol formation .
- Waste Disposal : Collect aqueous waste separately for neutralization (pH 6–8) before disposal due to aquatic toxicity (LC50 for Daphnia magna < 1 mg/L) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported molecular weights and formulas for this compound?
Discrepancies arise from differing salt stoichiometries:
- 2:1 Salt : Molecular formula 2(C₇H₉NO)·H₂SO₄ (MW 344.38 g/mol) is widely accepted for the sulfate salt .
- Alternative Formulations : A reported formula C₇H₁₁NO₅S (MW 221.23 g/mol) likely refers to a hemisulfate or monohydrate variant, requiring verification via elemental analysis (C, H, N, S) and X-ray crystallography .
Q. What experimental design considerations apply to its use in photochemical studies (e.g., as a developer)?
- Redox Properties : As a photographic developer, it reduces silver halides to metallic silver. Optimize concentrations (0.1–0.5% w/v) in sulfite-buffered solutions (pH 8.5–10.5) to maintain reducing capacity while minimizing autoreduction .
- Kinetic Studies : Use UV-Vis spectroscopy to monitor reaction rates with AgNO₃ under varying pH and temperature conditions .
Q. How does this compound interact in biogenic silica analysis protocols?
In the Mortlock and Froelich method, it serves as a reducing agent in the metol-sulfite reagent (6 g Na₂SO₃ + 10 g metol in 500 mL H₂O). This reagent dissolves silica from sediments, with colorimetric quantification at 810 nm. Stability of the reagent is critical—store in amber bottles at 4°C for ≤2 months .
Q. What strategies mitigate decomposition during thermal analysis (e.g., DSC/TGA)?
The compound decomposes at ~260°C, releasing SO₃ and methylamine. Use inert atmospheres (N₂ or Ar) and fast heating rates (20°C/min) to minimize side reactions. Post-decomposition residues should be analyzed via XRD to identify sulfates or carbonaceous byproducts .
Data Contradiction and Validation
Q. How can conflicting solubility data (e.g., 47 g/L vs. 50 g/L at 15–20°C) be reconciled?
Variations arise from hydration states and particle size. Standardize measurements using saturated solutions filtered through 0.22 µm membranes and quantified gravimetrically. Report temperature (±0.1°C) and agitation method (e.g., sonication) .
Q. What evidence supports or refutes its potential as a neurotoxin in chronic exposure studies?
While acute toxicity is documented (LD50 = 180 mg/kg in mice, i.v.), chronic neurotoxicity data are limited. Prioritize in vitro assays (e.g., SH-SY5Y cell viability) with prolonged exposure (≥72 hr) and LC-MS/MS to quantify intracellular accumulation .
Applications in Experimental Design
Q. How can this compound be integrated into electrochemical sensors for environmental monitoring?
Functionalize carbon electrodes with this compound to detect heavy metals (e.g., Pb²⁺) via redox cycling. Calibrate sensitivity using differential pulse voltammetry (DPV) in phosphate buffer (pH 7.0) with a detection limit of ~0.1 ppm .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
